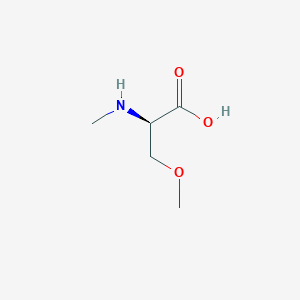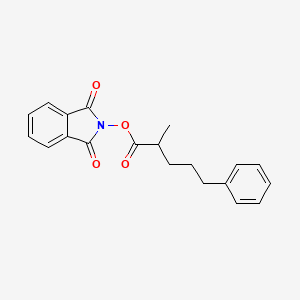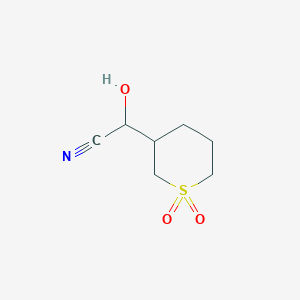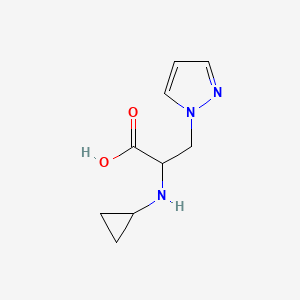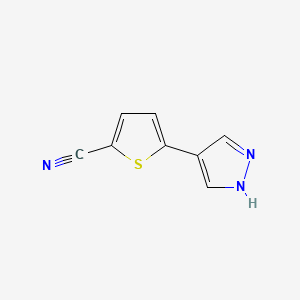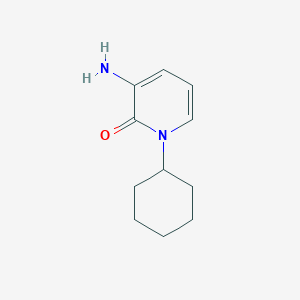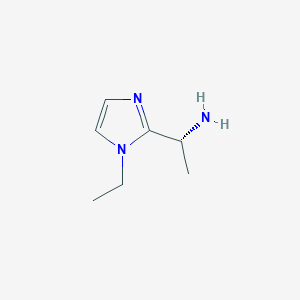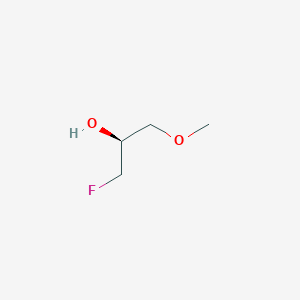
(2S)-1-fluoro-3-methoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-fluoro-3-methoxypropan-2-ol: is an organic compound with the molecular formula C4H9FO2. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a hydroxyl group attached to a propane backbone. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-fluoro-3-methoxypropan-2-ol can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as 3-methoxypropan-2-ol, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale-up the process. The use of catalysts and advanced fluorinating agents can enhance the efficiency and selectivity of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (2S)-1-fluoro-3-methoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF), reflux.
Substitution: Nucleophiles (e.g., amines, thiols), polar aprotic solvents (e.g., DMSO), elevated temperatures.
Major Products:
Oxidation: Formation of 3-methoxypropan-2-one.
Reduction: Formation of 1-fluoro-3-methoxypropane.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2S)-1-fluoro-3-methoxypropan-2-ol is used as a building block in organic synthesis. Its unique functional groups make it a versatile intermediate for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of molecules. It serves as a model compound for investigating enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of fluorinated pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2S)-1-fluoro-3-methoxypropan-2-ol involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The methoxy and hydroxyl groups can also contribute to the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
(2S)-1-chloro-3-methoxypropan-2-ol: Similar structure but with a chlorine atom instead of fluorine.
(2S)-1-bromo-3-methoxypropan-2-ol: Similar structure but with a bromine atom instead of fluorine.
(2S)-1-iodo-3-methoxypropan-2-ol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in (2S)-1-fluoro-3-methoxypropan-2-ol imparts unique properties such as increased electronegativity and metabolic stability compared to its chloro, bromo, and iodo counterparts. Fluorine’s small size and high electronegativity can enhance the compound’s binding affinity and selectivity in biological systems, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C4H9FO2 |
|---|---|
Molecular Weight |
108.11 g/mol |
IUPAC Name |
(2S)-1-fluoro-3-methoxypropan-2-ol |
InChI |
InChI=1S/C4H9FO2/c1-7-3-4(6)2-5/h4,6H,2-3H2,1H3/t4-/m1/s1 |
InChI Key |
NTOZUEOZUOBUTO-SCSAIBSYSA-N |
Isomeric SMILES |
COC[C@@H](CF)O |
Canonical SMILES |
COCC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13565624.png)
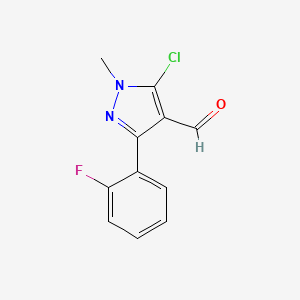
![5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13565630.png)
![5-[3-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyridin-2-amine](/img/structure/B13565637.png)

![3-[(2,3-Dimethylphenyl)methyl]azetidine](/img/structure/B13565658.png)
![4-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13565659.png)
